7-Chloro-3-nitro-2H-chromen-2-one

Diels-Alder cycloaddition aqueous synthesis 3-nitrocoumarin

7-Chloro-3-nitro-2H-chromen-2-one (CAS 1310720-37-6) is a synthetic coumarin derivative bearing a nitro group at the 3-position and a chlorine atom at the 7-position. This specific substitution pattern distinguishes it from other 3-nitrocoumarins by simultaneously positioning a strong electron-withdrawing group (nitro) at the reactive 3-position and a second electron-withdrawing substituent (chloro) on the benzo ring.

Molecular Formula C9H4ClNO4
Molecular Weight 225.58 g/mol
Cat. No. B13118258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-nitro-2H-chromen-2-one
Molecular FormulaC9H4ClNO4
Molecular Weight225.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC(=O)C(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H4ClNO4/c10-6-2-1-5-3-7(11(13)14)9(12)15-8(5)4-6/h1-4H
InChIKeyHVPHOLCDFMMYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 7-Chloro-3-nitro-2H-chromen-2-one Is a Non-Interchangeable 3-Nitrocoumarin Scaffold for Focused Medicinal Chemistry


7-Chloro-3-nitro-2H-chromen-2-one (CAS 1310720-37-6) is a synthetic coumarin derivative bearing a nitro group at the 3-position and a chlorine atom at the 7-position. This specific substitution pattern distinguishes it from other 3-nitrocoumarins by simultaneously positioning a strong electron-withdrawing group (nitro) at the reactive 3-position and a second electron-withdrawing substituent (chloro) on the benzo ring . The compound belongs to the 3-nitrocoumarin class, which has been independently validated as a source of antimicrobial lead structures through quantitative structure-activity relationship (QSAR) studies encompassing 33 coumarin derivatives .

Why Generic 3-Nitrocoumarin Analogs Cannot Replace 7-Chloro-3-nitro-2H-chromen-2-one in Electron-Deficient Scaffold Applications


Within the 3-nitrocoumarin family, the nature and position of additional substituents on the benzo ring fundamentally control both electronic character and biological performance. A QSAR analysis of 33 coumarin derivatives against S. aureus and C. albicans demonstrated that antimicrobial activity is driven by specific molecular descriptors, with minor structural modifications producing binary active/inactive classification shifts . The 7-chloro substitution pattern is distinct from the 6-chloro isomer investigated in Diels-Alder cycloaddition studies: 6-chloro-3-nitrocoumarin (1b) exhibited accelerated reaction rates in aqueous medium relative to unsubstituted 3-nitrocoumarin (1a), confirming that chloro position directly modulates dienophilicity . Substituting the 7-chloro derivative with a 6-chloro, 8-hydroxy, or unsubstituted analog would therefore alter both the electronic landscape of the lactone ring and the compound's performance in cycloaddition-based synthetic routes.

7-Chloro-3-nitro-2H-chromen-2-One: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Enhanced Dienophilicity of 6-Chloro-3-nitrocoumarin Establishes Position-Dependent Reactivity Relevant to 7-Chloro Isomer Selection

In a comparative study of Diels-Alder reactions with (E)-piperylene, 6-chloro-3-nitrocoumarin (1b) demonstrated faster reaction rates in water than unsubstituted 3-nitrocoumarin (1a), establishing that electron-withdrawing chloro substitution enhances dienophilic reactivity . While the 7-chloro isomer was not included in this head-to-head series, the electronic effect of a 7-chloro substituent is predicted by Hammett σ_p values to be directionally comparable to 6-chloro substitution, making the 7-chloro derivative a rationally selectable member of this reactivity class. Procurement of the 7-chloro isomer supports synthetic strategies requiring regiochemical differentiation from the commercially more common 6-chloro analog .

Diels-Alder cycloaddition aqueous synthesis 3-nitrocoumarin

QSAR-Derived Molecular Descriptor Profiles Differentiate Active from Inactive 3-Nitrocoumarins Against S. aureus

A QSAR study of 33 coumarin derivatives, including multiple 3-nitrocoumarins, applied random forests and genetic algorithm-driven support vector machines (GA-SVM) to classify antimicrobial activity against S. aureus clinical isolates . The models achieved two-dimensional linear separation of active and inactive compounds, with molecular descriptors derived from semiempirical and DFT calculations. Descriptor ranking identified hydrolytic instability as a common predictor of activity. Although 7-chloro-3-nitrocoumarin was not among the 33 explicitly tested compounds, the study provides a validated computational framework for prospective evaluation: any procurement of >95% purity 7-chloro-3-nitrocoumarin must be accompanied by experimental MIC determination against ATCC strains to confirm its classification as active. The absence of this compound from the training set means its predicted activity remains unvalidated, distinguishing it from literature-validated active 3-nitrocoumarins in the dataset .

QSAR antimicrobial activity 3-nitrocoumarin

Physicochemical Differentiation: Calculated LogP of 7-Chloro-3-nitro-2H-chromen-2-one Relative to Amino/Nitro-Substituted 3-Arylcoumarins

In a study of amino/nitro-substituted 3-arylcoumarins, LogP values for 11 derivatives ranged from 1.841 (compound 11, amino-substituted) to 4.457 (compound 7, nitro-substituted) . While 7-chloro-3-nitro-2H-chromen-2-one was not included in this measured series, the dual electron-withdrawing substitution pattern (7-Cl, 3-NO₂) is expected to yield a LogP value intermediate between the unsubstituted 3-nitrocoumarin (estimated LogP ≈ 2.5–3.0) and the higher values observed for nitro-substituted 3-phenylcoumarins. This positions the compound in a lipophilicity range suitable for membrane penetration while retaining aqueous solubility for in vitro assays, a balance not simultaneously achieved by the more lipophilic 3-arylcoumarin analogs (LogP > 4.0) or the more hydrophilic amino-substituted derivatives .

lipophilicity drug-likeness 3-arylcoumarin

Differentiation by Purity Grade and Storage Specifications from Commercial Suppliers

Commercially, 7-chloro-3-nitro-2H-chromen-2-one is available at ≥98% purity (HPLC) with specific storage requirements: sealed in dry conditions at 2–8°C . This purity specification is critical because trace degradation products from hydrolytic ring-opening of the 3-nitrocoumarin lactone can confound biological assay results, a concern highlighted by the QSAR finding that hydrolytic instability is a key descriptor of antimicrobial activity . The 98% purity threshold differentiates this product from lower-purity grades of related 3-nitrocoumarins (e.g., 95% typical for 6-chloro-3-nitrocoumarin from some suppliers), reducing the need for pre-assay repurification. The specified 2–8°C storage requirement also indicates greater hydrolytic lability compared to 3-nitrocoumarins that are stable at room temperature, informing cold-chain procurement logistics .

compound procurement purity specification storage requirements

Where 7-Chloro-3-nitro-2H-chromen-2-one Delivers Differentiated Value: Evidence-Backed Application Scenarios


Prospective Antimicrobial Lead Discovery with Built-In QSAR Feedback

Academic and industrial medicinal chemistry groups running antimicrobial screening cascades against S. aureus and C. albicans can procure 7-chloro-3-nitro-2H-chromen-2-one as a novel, literature-unreported member of the 3-nitrocoumarin class. Because the compound is absent from the 33-compound QSAR training set of Debeljak et al. , experimental MIC determination immediately generates new data points for model refinement, offering publishable novelty that a literature-validated analog cannot provide.

Regiochemically Defined Dienophile for Aqueous Diels-Alder Libraries

Synthetic chemistry laboratories constructing libraries of nitrotetrahydrobenzo[c]chromenones via aqueous Diels-Alder cycloaddition can use 7-chloro-3-nitro-2H-chromen-2-one as a regiochemical alternative to the established 6-chloro substrate. The precedent that 6-chloro substitution accelerates reaction rates in water relative to unsubstituted 3-nitrocoumarin supports the expectation that 7-chloro substitution will similarly enhance dienophilicity while furnishing regioisomeric cycloadducts for structure-activity exploration.

Intermediate-Lipophilicity Fragment for Membrane-Permeable Probe Design

Chemical biology groups designing fluorescent or affinity probes requiring balanced LogP (estimated 2.5–3.0) can select 7-chloro-3-nitro-2H-chromen-2-one over more hydrophobic 3-arylcoumarins (LogP > 4.0) or more hydrophilic amino-substituted analogs (LogP < 2.0) . The 3-nitro group additionally provides a latent amine handle via reduction, enabling downstream conjugation chemistry after the coumarin core is installed.

High-Purity Reference Standard for Hydrolytic Stability Assays

Analytical laboratories developing stability-indicating HPLC methods for 3-nitrocoumarins can use the ≥98% purity grade of 7-chloro-3-nitro-2H-chromen-2-one as a reference standard, leveraging the documented link between hydrolytic instability and antimicrobial mechanism to validate forced-degradation protocols . The 2–8°C storage specification provides a defined cold-chain benchmark that lower-grade analogs lack.

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